molecular formula C22H20N2O3 B11428981 (S)-N-(furan-2-ylmethyl)-2-(1-oxoisoindolin-2-yl)-3-phenylpropanamide CAS No. 1217663-06-3

(S)-N-(furan-2-ylmethyl)-2-(1-oxoisoindolin-2-yl)-3-phenylpropanamide

Cat. No.: B11428981
CAS No.: 1217663-06-3
M. Wt: 360.4 g/mol
InChI Key: OWCMBUFTRKQWRD-FQEVSTJZSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE is a complex organic compound that features a furan ring, an isoindoline moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate isoindoline derivative under controlled conditions to form the desired amide linkage. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The isoindoline moiety can be reduced to form dihydroisoindoline derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The furan ring and isoindoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-(1-OXO-1,2-DIHYDROISOQUINOLIN-2-YL)-3-PHENYLPROPANAMIDE
  • N-[(THIOPHEN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE
  • N-[(PYRIDIN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may contain thiophene or pyridine rings, leading to different reactivity and biological activities.

Properties

CAS No.

1217663-06-3

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-N-(furan-2-ylmethyl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H20N2O3/c25-21(23-14-18-10-6-12-27-18)20(13-16-7-2-1-3-8-16)24-15-17-9-4-5-11-19(17)22(24)26/h1-12,20H,13-15H2,(H,23,25)/t20-/m0/s1

InChI Key

OWCMBUFTRKQWRD-FQEVSTJZSA-N

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=CC=C3)C(=O)NCC4=CC=CO4

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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